7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the hydroxypropyl group: This step involves the reaction of the purine core with an epoxide, such as glycidol, under basic conditions.
Attachment of the o-tolyloxy group: This can be done through an etherification reaction using o-cresol and a suitable leaving group.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of deoxygenated derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Uniqueness
7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-propoxy-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, this compound has additional hydroxy, o-tolyloxy, and propoxy groups, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-propoxypurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-4-9-27-19-20-16-15(17(25)21-18(26)22(16)3)23(19)10-13(24)11-28-14-8-6-5-7-12(14)2/h5-8,13,24H,4,9-11H2,1-3H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVNNWVAPPCGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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